molecular formula C12H13N3OS B8708438 6-Amino-3-benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 140396-41-4

6-Amino-3-benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No. B8708438
M. Wt: 247.32 g/mol
InChI Key: PQEMRBOCMOMAOD-UHFFFAOYSA-N
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Patent
US05393755

Procedure details

To a slurry of 60% NaH dispersion (1.8 g=45 mmol) in 25 ml DMF at 10° C. add dropwise a solution of 6-amino-2-methylthio-4-hydroxypyrimidine (6.3 g=40 mmol) in 150 ml DMF. When gas evolution subsides, add benzyl bromide (7.5 g=44 mmol). Stir 1.5 hr. at room temperature. Remove DMF and partition the residue between EtOAc and water. Wash the organic layer with water, dry and concentrate. Recrystallize the residue from CH3CN to give the title compound, a white solid. FAB MS: M+1=248.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([S:10][CH3:11])[N:7]=[C:6]([OH:12])[CH:5]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[NH2:3][C:4]1[N:9]=[C:8]([S:10][CH3:11])[N:7]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6](=[O:12])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.3 g
Type
reactant
Smiles
NC1=CC(=NC(=N1)SC)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
Stir 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Remove DMF and partition the residue between EtOAc and water
WASH
Type
WASH
Details
Wash the organic layer with water
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from CH3CN

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(N(C(=N1)SC)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.